N-(1-etil-1H-indol-3-il)indolina-1-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

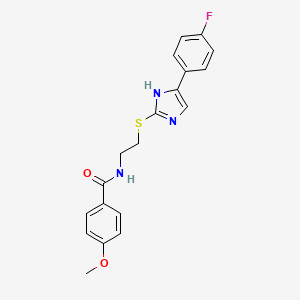

“N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide .Molecular Structure Analysis

The indole molecule has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring . The numbering order of the indole molecule is presented in the referenced article .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis involves a reaction with phenylhydrazine hydrochloride using methanesulfonic acid . Another reaction involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride .Mecanismo De Acción

Target of Action

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, also known as N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

One study suggests that a similar compound induced cell apoptosis, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein polymerization.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might affect multiple biochemical pathways and have downstream effects on a range of biological processes.

Result of Action

A similar compound was found to induce cell apoptosis and inhibit the polymerization of tubulin , suggesting that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide might have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is its selectivity for CSF-1R, which minimizes off-target effects and reduces the risk of toxicity. However, the use of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide in preclinical studies may be limited by its poor solubility and bioavailability, which can affect its efficacy and pharmacokinetic properties.

Direcciones Futuras

Several potential future directions for N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide research include the investigation of its efficacy in combination with other anti-cancer therapies, the development of more potent and selective CSF-1R inhibitors, and the exploration of its potential therapeutic applications in other inflammatory diseases. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, as well as its potential side effects and toxicity in humans.

Métodos De Síntesis

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1H-indole-3-carboxylic acid, followed by the addition of 2-(4-morpholinyl)ethylamine and indoline-1-carboxamide. The resulting product is then purified by column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

Reacciones Multicomponentes

Los derivados del indol, incluida la N-(1-etil-1H-indol-3-il)indolina-1-carboxamida, son precursores ideales para la síntesis de moléculas activas . Son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Se han utilizado en reacciones multicomponentes inherentemente sostenibles, que ofrecen acceso a moléculas complejas .

Síntesis de Estructuras Biológicamente Activas

La this compound y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Son significativos en la síntesis de varios compuestos heterocíclicos .

Actividades Antiproliferativas

Algunos compuestos sintetizados relacionados con la this compound han demostrado actividades antiproliferativas efectivas contra las líneas celulares cancerosas HeLa, MCF-7 y HT-29 .

Fármacos Antiinflamatorios No Esteroideos (AINE)

El compuesto se ha sintetizado mediante el acoplamiento entre ibuprofeno con triptamina mediante la formación de un enlace amida . Esto sugiere aplicaciones potenciales en la industria farmacéutica, particularmente en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) .

Aplicaciones Biológicas y Clínicas

Los derivados del indol, incluida la this compound, tienen diversas aplicaciones biológicas y clínicas . Se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano .

Actividades Farmacológicas

Los derivados del indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. . Esto sugiere que la this compound podría potencialmente tener actividades farmacológicas similares.

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, have been found to interact with various enzymes and proteins . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds to inhibit various enzymes and proteins .

Cellular Effects

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, like other indole derivatives, has been shown to have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .

Propiedades

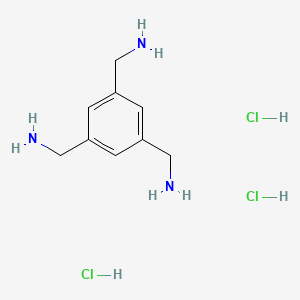

IUPAC Name |

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFANYWBAAOOIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

acetate](/img/structure/B2382552.png)

![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)